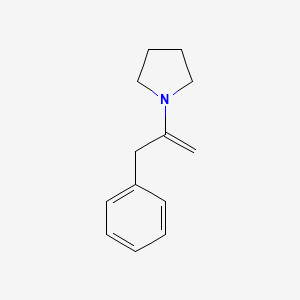
1-(3-Phenylprop-1-en-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylprop-1-en-2-yl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with a phenylpropene derivative. One common method includes the use of phenylacetylene and pyrrolidine in the presence of a catalyst under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through standard techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylprop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Phenylprop-1-en-2-yl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Phenylpropene Derivatives: Compounds like cinnamaldehyde and eugenol, which share structural similarities with 1-(3-Phenylprop-1-en-2-yl)pyrrolidine.
Uniqueness: this compound stands out due to its combined structural features of a pyrrolidine ring and a phenylpropene moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61282-85-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(3-phenylprop-1-en-2-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 |
InChI Key |
XDDQVYCPAOKEIA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















